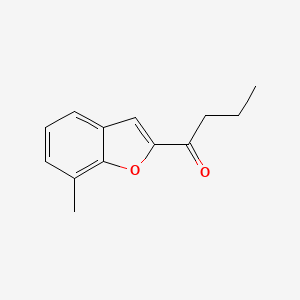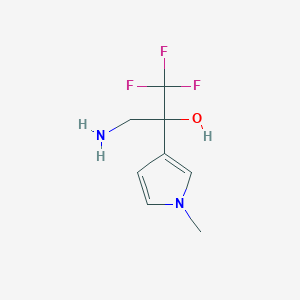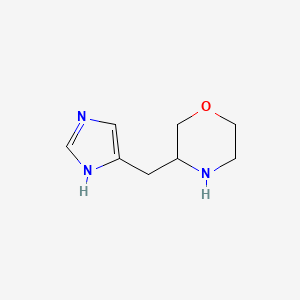![molecular formula C10H20N2O2S B13162644 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propane-1-sulfonyl)-2,6-diazaspiro[35]nonane is a spirocyclic compound featuring a unique structural motif
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of propane-1-sulfonyl chloride with a diazaspiro[3.5]nonane precursor in the presence of a base to facilitate the formation of the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and the use of solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted spirocyclic compounds .
Applications De Recherche Scientifique
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with active site residues of enzymes, while the spirocyclic structure provides rigidity and specificity in binding . Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Similar in structure but with an oxygen atom in place of the sulfonyl group.
2-oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with different ring sizes.
2-azaspiro[3.4]octane: Another spirocyclic compound with a different ring system.
Uniqueness
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .
Propriétés
Formule moléculaire |
C10H20N2O2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
2-propylsulfonyl-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2O2S/c1-2-6-15(13,14)12-8-10(9-12)4-3-5-11-7-10/h11H,2-9H2,1H3 |
Clé InChI |
KPRSTJYREICCCA-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)









![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
